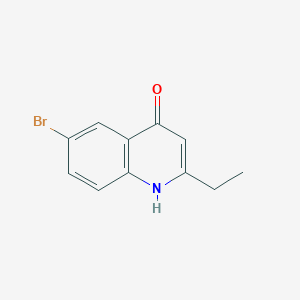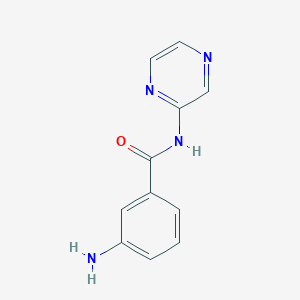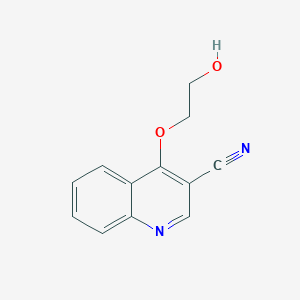
2-(Dimethylamino)-2-(4-fluorophenyl)propanoic acid
描述
2-(Dimethylamino)-2-(4-fluorophenyl)propanoic acid is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group and a dimethylamino group attached to a propanoic acid backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-2-(4-fluorophenyl)propanoic acid typically involves multiple steps, starting with the preparation of the fluorophenyl group. One common method is the Friedel-Crafts acylation reaction, where 4-fluorobenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The resulting ketone is then subjected to a Grignard reaction with methyl magnesium bromide (CH3MgBr) to form the corresponding tertiary alcohol. Finally, the alcohol is oxidized to the carboxylic acid using an oxidizing agent like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce by-products. Large-scale reactors and advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions: 2-(Dimethylamino)-2-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as esters and amides.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Lewis acids (e.g., AlCl3), strong acids (e.g., H2SO4)
Major Products Formed:
Oxidation: Esters, amides
Reduction: Alcohols, aldehydes
Substitution: Halogenated derivatives, nitro compounds
科学研究应用
2-(Dimethylamino)-2-(4-fluorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory and analgesic drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2-(Dimethylamino)-2-(4-fluorophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, while the dimethylamino group influences its pharmacokinetic properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
2-(Dimethylamino)-2-(4-fluorophenyl)propanoic acid is similar to other compounds with fluorophenyl and dimethylamino groups, such as:
2-(Dimethylamino)-2-(3-fluorophenyl)propanoic acid
2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid
2-(Dimethylamino)-2-(4-chlorophenyl)propanoic acid
These compounds differ in the position and type of substituents on the phenyl ring, which can affect their chemical reactivity and biological activity. The presence of the fluorine atom in the 4-position of the phenyl ring in this compound provides unique electronic and steric effects that distinguish it from its analogs.
属性
IUPAC Name |
2-(dimethylamino)-2-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-11(10(14)15,13(2)3)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTDVGFYHUKTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518527.png)



![3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1518537.png)


![2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide](/img/structure/B1518542.png)



![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1518548.png)
